2-Chloro-7-methoxyquinazoline
Overview
Description
2-Chloro-7-methoxyquinazoline is a chemical compound with the CAS Number: 953039-15-1. It has a molecular weight of 194.62 . It is a solid substance stored in an inert atmosphere at 2-8°C .
Physical and Chemical Properties Analysis
This compound is a solid substance stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : 2-Chloro-7-methoxyquinazoline derivatives have been synthesized through various methods, demonstrating the chemical versatility and potential for structural modifications. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involved a multi-step process including substitution, nitration, reduction, cyclization, and chlorination, yielding a total of 29.2% (Wang et al., 2015).
Crystal Structure and Biological Activity : The crystal structure of certain this compound derivatives, such as 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was identified, revealing their potential as effective inhibitors of lung cancer cell proliferation (Cai et al., 2019).
Development of Analogues : Research on the development of analogues of this compound, such as the study on 5-Heterocyclic Substituted Quinazolin-4-ones, provides insights into the potential of these compounds in medical and chemical applications (Fray, 2006).
Anticancer Potential
Apoptosis Induction and Anticancer Activity : Certain derivatives of this compound have shown to be potent apoptosis inducers, providing a basis for their development as anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated significant effectiveness in breast and other cancer models, along with high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis and Characterization for Antitumor Activity : Synthesis and characterization of derivatives like 4-(3′-Chlorophenylamino)-6-methoxy Quinazoline have been conducted to evaluate their antitumor activities, indicating the potential of these compounds in cancer treatment (Gui-ping, 2012).
Tumor-Vascular Disrupting Agents : Research has identified certain this compound derivatives as novel tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors and showing high antiproliferative activity (Cui et al., 2017).
Diagnostic and Imaging Applications
- PET Imaging Agents for Tumor Detection : Certain this compound derivatives have been synthesized and evaluated as potential PET imaging agents, showing promising results in tumor detection and differentiation from healthy tissues (Chen et al., 2012).
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-7-methoxyquinazoline were not found in the search results, quinazoline derivatives are a focus of ongoing research due to their diverse biological activities . This suggests that this compound and similar compounds may have potential applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-chloro-7-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-3-2-6-5-11-9(10)12-8(6)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOXOMXNWRXDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=NC=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307206 | |
Record name | 2-Chloro-7-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-15-1 | |
Record name | 2-Chloro-7-methoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953039-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-methoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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